molecular formula C10H18O3 B8690561 Ethyl 4-methoxycyclohexane-1-carboxylate CAS No. 63389-94-6

Ethyl 4-methoxycyclohexane-1-carboxylate

Cat. No. B8690561
CAS RN: 63389-94-6
M. Wt: 186.25 g/mol
InChI Key: PFPLBJQGBUCUPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-methoxycyclohexane-1-carboxylate is a useful research compound. Its molecular formula is C10H18O3 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
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properties

CAS RN

63389-94-6

Product Name

Ethyl 4-methoxycyclohexane-1-carboxylate

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

ethyl 4-methoxycyclohexane-1-carboxylate

InChI

InChI=1S/C10H18O3/c1-3-13-10(11)8-4-6-9(12-2)7-5-8/h8-9H,3-7H2,1-2H3

InChI Key

PFPLBJQGBUCUPK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(CC1)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 100-mL round-bottom flask, was placed a solution of ethyl 4-hydroxycyclohexane-1-carboxylate (1 g, 5.81 mmol) in tetrahydrofuran (20 mL). Sodium hydride (349 mg, 8.72 mmol, 60%) was added to the reaction at 0° C. in portions, then stirred for 20 min. This was followed by the addition of CH3I (865 μL, 11.6 mmol) at 0° C. The reaction mixture was stirred overnight at room temperature, quenched with 6 mL of brine and extracted with 3×40 mL of ether. The combined organic layers were washed with 2×20 mL of brine, dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford 800 mg (74%) of the title compound as a colorless oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
349 mg
Type
reactant
Reaction Step Two
Name
Quantity
865 μL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
74%

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